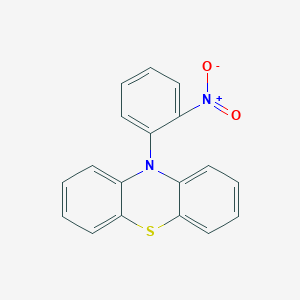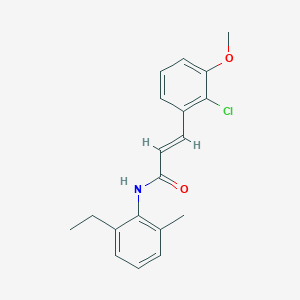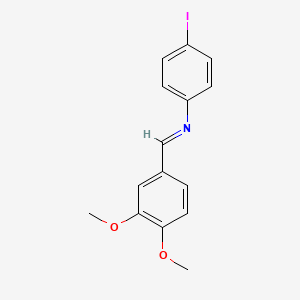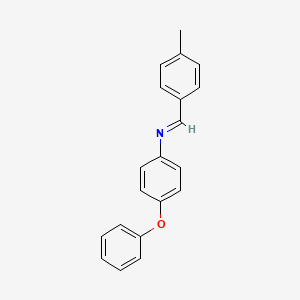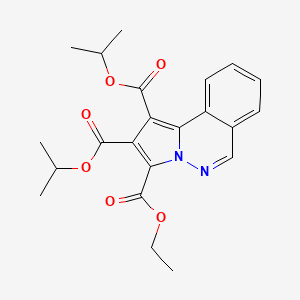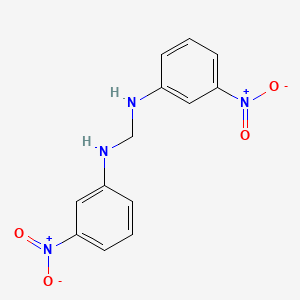
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thienyl group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling, where a thienyl boronic acid or stannane reacts with a halogenated quinoline derivative.
Attachment of the piperidinyl group: This can be done through nucleophilic substitution, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methyl-1-piperidinyl)-2-phenylquinoline
- 4-(4-Methyl-1-piperidinyl)-2-(2-furyl)quinoline
- 4-(4-Methyl-1-piperidinyl)-2-(2-pyridyl)quinoline
Uniqueness
4-(4-Methyl-1-piperidinyl)-2-(2-thienyl)quinoline is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness may translate to different biological activities or chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
853310-87-9 |
|---|---|
Formule moléculaire |
C19H20N2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
4-(4-methylpiperidin-1-yl)-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C19H20N2S/c1-14-8-10-21(11-9-14)18-13-17(19-7-4-12-22-19)20-16-6-3-2-5-15(16)18/h2-7,12-14H,8-11H2,1H3 |
Clé InChI |
SPEGPUKDCNXYSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


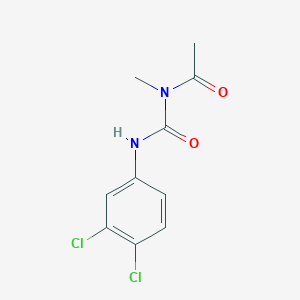
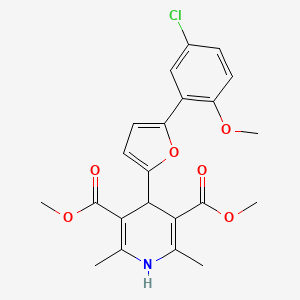
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


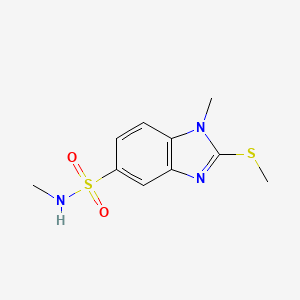

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
